Phenyl-prop-2-ynyl-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

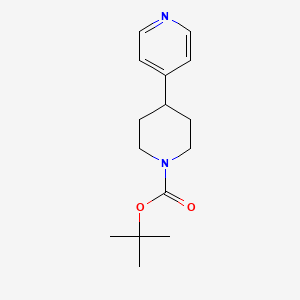

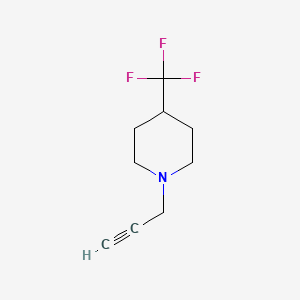

Phenyl-prop-2-ynyl-amine hydrochloride, or PP2AH, is a synthetic organic compound that has been studied for its potential use in a variety of scientific research applications. PP2AH has a molecular formula of C9H11ClN2, and it is a white crystalline solid that is highly soluble in water. PP2AH is a derivative of aminopropiophenone, and it is used in a variety of biochemical and physiological experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Phenyl-prop-2-ynyl-amine hydrochloride has been utilized in the synthesis of mixed secondary and tertiary amines, indicating its practical interest in organic chemistry. Some prop-2-ynyl amines are employed in cancer therapy (Chukhajian et al., 2020).

- The compound also finds applications in the synthesis of novel materials, such as the modification of poly vinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including prop-2-ynyl amines. These modifications enhance the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Biochemical Research and Drug Development

- Prop-2-ynyl amines have been utilized in the synthesis of monoamine oxidase inhibitors, which are critical in treating various psychiatric and neurological disorders. Compounds synthesized from benzylidene-prop-2-ynyl-amines showed promising inhibitory potency and selectivity (Jia et al., 2010).

- The compound has also been involved in the development of biodegradable polymers with excellent cell penetration and gene delivery properties, suggesting its potential in gene therapy and drug delivery systems (Zhang et al., 2012).

Material Science and Engineering

- In the field of material science, prop-2-ynyl amines have been utilized in the functionalization of polyesters through thiol-yne chemistry, leading to the design of degradable, cell-penetrating, and gene delivery dual-functional agents. This indicates the compound's utility in creating advanced materials for biomedical applications (Zhang et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that some prop-2-ynyl amines are used in cancer therapy , suggesting they may interact with targets relevant to cancer cell proliferation and survival.

Mode of Action

Given the structural similarity to phenylephrine, an alpha-1 adrenergic agonist , it might interact with similar targets, leading to vasoconstriction or other physiological changes.

Biochemical Pathways

As mentioned, prop-2-ynyl amines have been used in cancer therapy , implying they may affect pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.

Result of Action

Given its potential use in cancer therapy , it might induce cell death, inhibit cell proliferation, or modulate other cellular processes in cancer cells.

Analyse Biochimique

Biochemical Properties

Phenyl-prop-2-ynyl-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of mixed secondary and tertiary amines . It interacts with various enzymes and proteins, including those involved in the synthesis of methyl(prop-2-ynyl)amine and ethyl(prop-2-ynyl)amine . These interactions are crucial for the formation of specific amine compounds that have therapeutic potential.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. The compound has been shown to impact cellular metabolism, leading to changes in metabolic flux and metabolite levels . These effects are essential for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts as a nucleophile in biochemical reactions, forming stable adducts with target molecules. This mechanism is vital for its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of phenylpropanoids and other organic compounds . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which are crucial for its biochemical activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function.

Propriétés

IUPAC Name |

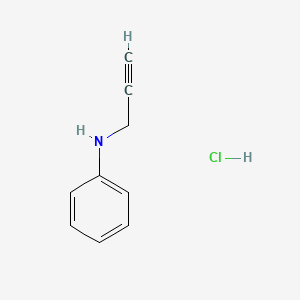

N-prop-2-ynylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,3-7,10H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNFUJUOVJANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625473 |

Source

|

| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-70-8 |

Source

|

| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.